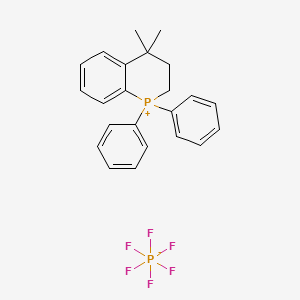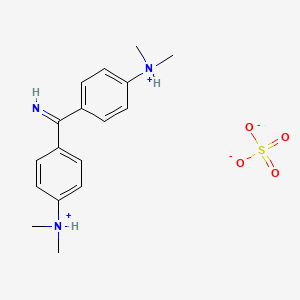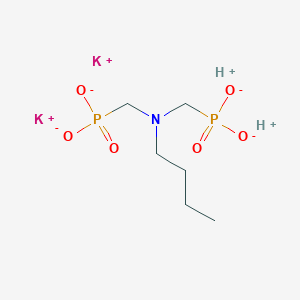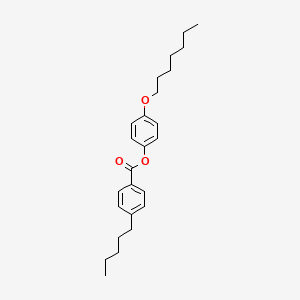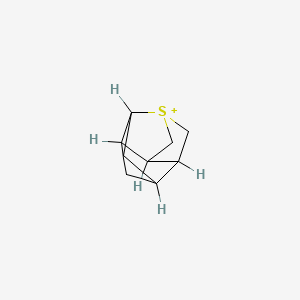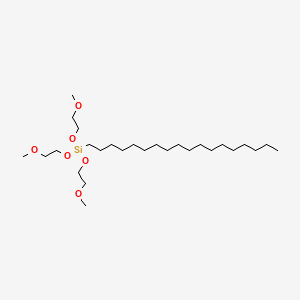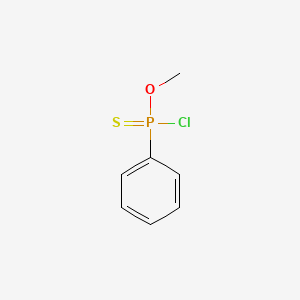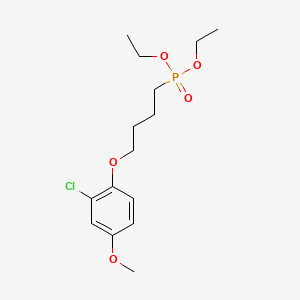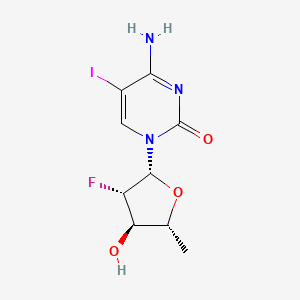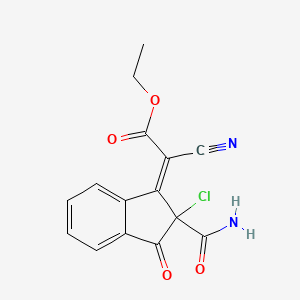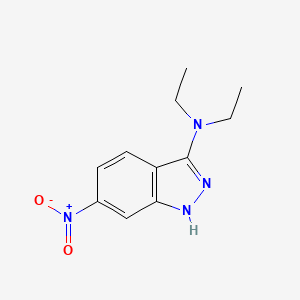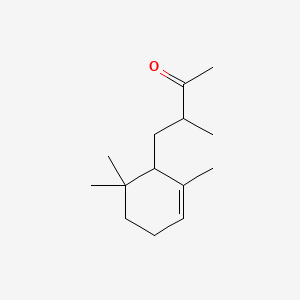
3-Methyl-4-(2,6,6-trimethyl-2-cyclohexen-1-yl)butan-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-methyl-4-(2,6,6-trimethyl-2-cyclohexen-1-yl)butan-2-one typically involves the reaction of 3-methyl-2-butanone with 2,6,6-trimethylcyclohex-2-en-1-yl derivatives under controlled conditions. The reaction is often catalyzed by acids or bases to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve large-scale chemical reactors where the reactants are combined under optimized temperature and pressure conditions. The process may also include purification steps such as distillation or crystallization to obtain the pure compound .
化学反应分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like or , to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols using reducing agents such as or .
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups, often facilitated by catalysts or specific reagents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, typically in anhydrous solvents.
Substitution: Various catalysts, depending on the specific substitution reaction.
Major Products:
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols.
Substitution: Derivatives with different functional groups.
科学研究应用
Chemistry: The compound is used as an intermediate in organic synthesis, particularly in the production of fragrances and flavors due to its unique chemical structure.
Biology: In biological research, the compound may be used to study metabolic pathways and enzyme interactions, given its structural similarity to naturally occurring substances.
Medicine: While not a primary pharmaceutical agent, the compound’s derivatives may be explored for potential therapeutic applications, including anti-inflammatory or antimicrobial properties.
Industry: In the industrial sector, the compound is utilized in the manufacture of perfumes, cosmetics, and other consumer products due to its pleasant aroma and stability .
作用机制
The compound exerts its effects primarily through interactions with specific molecular targets, such as enzymes or receptors. The exact mechanism may involve binding to active sites or altering the conformation of target molecules, thereby influencing biochemical pathways. The pathways involved can include oxidative stress response , signal transduction , and metabolic regulation .
相似化合物的比较
- 3-methyl-2-butanone
- 2,6,6-trimethylcyclohex-2-en-1-yl derivatives
- 3-methyl-4-(2,6,6-trimethylcyclohex-2-en-1-yl)butan-2-ol
Uniqueness: What sets 3-methyl-4-(2,6,6-trimethyl-2-cyclohexen-1-yl)butan-2-one apart is its specific combination of a cyclohexene ring with a butanone side chain , which imparts unique chemical properties and reactivity. This structural uniqueness makes it particularly valuable in the synthesis of complex organic molecules and specialty chemicals .
属性
CAS 编号 |
64634-93-1 |
|---|---|
分子式 |
C14H24O |
分子量 |
208.34 g/mol |
IUPAC 名称 |
3-methyl-4-(2,6,6-trimethylcyclohex-2-en-1-yl)butan-2-one |
InChI |
InChI=1S/C14H24O/c1-10-7-6-8-14(4,5)13(10)9-11(2)12(3)15/h7,11,13H,6,8-9H2,1-5H3 |
InChI 键 |
SYLQLBRNBHRVCR-UHFFFAOYSA-N |
规范 SMILES |
CC1=CCCC(C1CC(C)C(=O)C)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


